1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
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Overview
Description
1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one is an organic compound belonging to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one typically involves the condensation of benzoyl chloride with 2-methyl-2,3-dihydropyridin-4(1H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-2-methylpyridin-4(1H)-one
- 2-Benzoyl-3-methyl-2,3-dihydropyridin-4(1H)-one
Uniqueness
1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its benzoyl and methyl groups could influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-benzoyl-2-methyl-2,3-dihydropyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPLVBNNTSXDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572546 |
Source
|
Record name | 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214626-85-4 |
Source
|
Record name | 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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